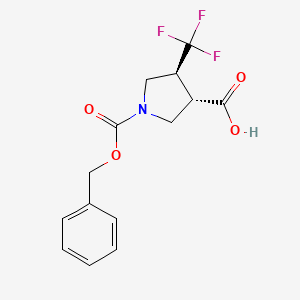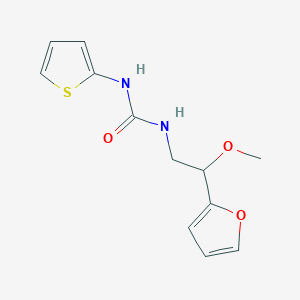![molecular formula C18H19ClN2O5S B2707936 [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate CAS No. 1197903-76-6](/img/structure/B2707936.png)
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate is a complex organic molecule. It features a quinoline core structure, known for its presence in various pharmacologically active compounds. The combination of functional groups in this compound suggests it could have diverse applications in chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate typically involves multiple steps:
Formation of 2-chloroquinoline-4-carboxylate: : This is often synthesized through a nucleophilic aromatic substitution reaction.
Attachment of the oxoethyl group: : Using reagents like oxalyl chloride and a suitable amine, the oxoethyl group is attached to the quinoline ring.
Incorporation of the dioxothiolan moiety: : This usually involves the formation of a thioether linkage, possibly through a thiol-ene reaction.
Final coupling: : The final coupling step would involve linking the dioxothiolan-ethylamino group to the oxoethyl quinoline derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis would focus on optimizing yield and purity. This might involve:
Catalysis: : Use of specific catalysts to increase reaction efficiency.
Purification: : Techniques like crystallization, distillation, and chromatography to ensure high purity.
Automation: : Utilizing automated synthesis equipment to streamline production and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, particularly at the dioxothiolan ring.
Reduction: : Potential for reduction at various sites, depending on the functional groups involved.
Substitution: : Possible nucleophilic or electrophilic substitution reactions at the quinoline ring or the chloro substituent.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.
Major Products Formed
From oxidation: : Potential formation of sulfoxides or sulfones.
From reduction: : Alcohols or amines.
From substitution: : Varied functionalized quinoline derivatives.
Applications De Recherche Scientifique
This compound holds promise in several fields:
Chemistry: : As a versatile intermediate in synthetic organic chemistry.
Biology: : Potential use as a biochemical probe.
Medicine: : Possible development into a pharmaceutical agent, given the quinoline core.
Industry: : Use in material science or catalysis.
Mécanisme D'action
The mechanism by which [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate exerts its effects would depend on its application. In a biological context, it might:
Interact with molecular targets: : Binding to proteins or enzymes.
Modulate pathways: : Affecting signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Compared to other quinoline derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds might include:
Chloroquine: : Known for its antimalarial properties.
Quinoline-4-carboxylates: : Various derivatives used in medicinal chemistry.
While [2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate shares some structural similarities, its unique functionalization with the dioxothiolan and oxoethyl groups sets it apart, potentially offering distinct reactivity and applications.
Hope this satisfies your scientific curiosity!
Propriétés
IUPAC Name |
[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-2-21(12-7-8-27(24,25)11-12)17(22)10-26-18(23)14-9-16(19)20-15-6-4-3-5-13(14)15/h3-6,9,12H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNBELIIFSLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2707856.png)
![2-{[1,1'-biphenyl]-4-amido}-N-methylthiophene-3-carboxamide](/img/structure/B2707857.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2707862.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)

![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanoic acid](/img/structure/B2707867.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707868.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE](/img/structure/B2707871.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)
![4-[(2,4-Difluorophenyl)formamido]butanoic acid](/img/structure/B2707874.png)
